molecular formula C16H16N2O5S B5335134 N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide

Cat. No.: B5335134
M. Wt: 348.4 g/mol
InChI Key: NOURFLUBGGPEAX-YVLHZVERSA-N
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide, also known as BDM-E, is a novel compound with promising applications in scientific research. This compound belongs to the class of sulfonohydrazides and has been synthesized through a multistep process. BDM-E has been found to exhibit potent biological activities and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which can further enhance its cytotoxic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in cancer cells. It can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound can modulate the expression of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide has several advantages for lab experiments, including its potent cytotoxic effects, ability to induce apoptosis, and potential as a radiosensitizer. However, there are also limitations to its use, including its low solubility in aqueous solutions and potential toxicity to normal cells. Further studies are needed to optimize the formulation and dosage of this compound for its use in lab experiments.

Future Directions

There are several future directions for the use of N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide in scientific research. One potential application is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. This compound can also be studied for its potential in other disease models, such as neurodegenerative disorders and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a tool for studying tubulin polymerization and microtubule dynamics.

Synthesis Methods

N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide has been synthesized through a multistep process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with hydrazine hydrate to form 4-ethoxybenzenesulfonohydrazide. This compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid to form this compound. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-4-ethoxybenzenesulfonohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. In addition, this compound has been studied for its potential as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment.

Properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-21-13-4-6-14(7-5-13)24(19,20)18-17-10-12-3-8-15-16(9-12)23-11-22-15/h3-10,18H,2,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOURFLUBGGPEAX-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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